

# Application Notes and Protocols for GSK789 in In Vitro Cell Culture

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## Compound of Interest

Compound Name: GSK789

Cat. No.: B10822734

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## Introduction

**GSK789** is a potent, cell-permeable, and highly selective chemical probe that acts as an inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] The BET family, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that recognize and bind to acetylated lysine residues on histones, playing a crucial role in the regulation of gene transcription.[3][4] By selectively inhibiting the BD1 domain, **GSK789** displaces BET proteins from chromatin, leading to the modulation of transcriptional programs involved in cancer and inflammation.[1][5] **GSK789** exhibits significant antitumor and immunomodulatory effects, making it a valuable tool for investigating the biological functions of BET bromodomains and for potential therapeutic development.[1]

These application notes provide detailed protocols for utilizing **GSK789** in in vitro cell culture experiments to assess its anti-proliferative and cytokine-modulating activities.

## Data Presentation

The following tables summarize the in vitro activity of **GSK789** in various cell lines and assays.

Table 1: Anti-Proliferative Activity of **GSK789** in Cancer Cell Lines[4]

Cell Line	Cancer Type	IC50 (nM)
MV-4-11	Acute Myeloid Leukemia	125
THP-1	Acute Monocytic Leukemia	258
HL-60	Acute Promyelocytic Leukemia	390

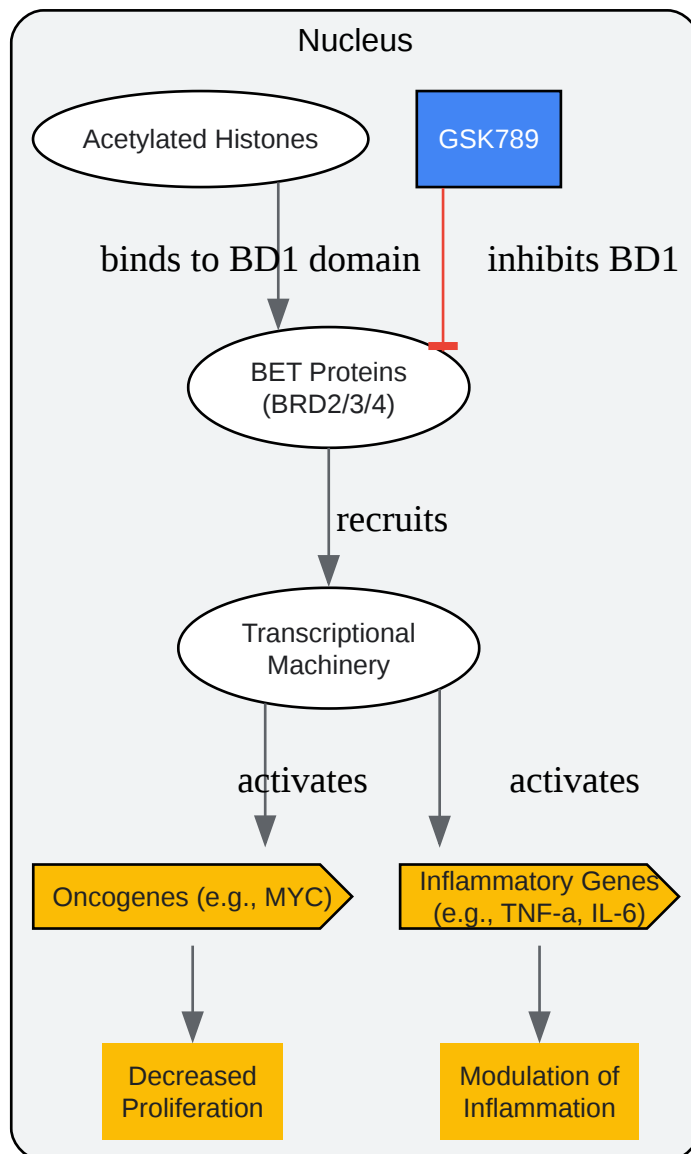
Table 2: Inhibitory Activity of **GSK789** on Cytokine Release<sup>[4]</sup>

Cytokine	IC50 (μM)
TNF-alpha	0.87
MCP-1	0.67
IL-6	3.55

## Signaling Pathway and Experimental Workflow

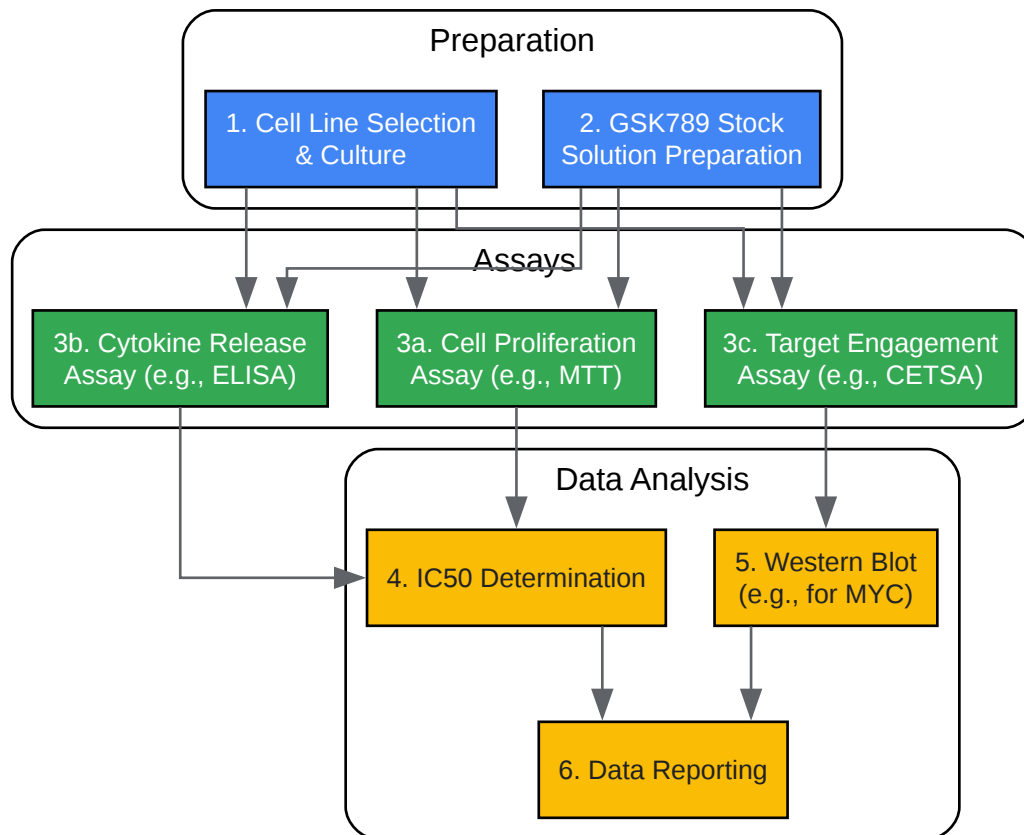
The following diagrams illustrate the mechanism of action of **GSK789** and a general experimental workflow for its in vitro characterization.

## GSK789 Mechanism of Action

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**GSK789** inhibits the binding of BET proteins to acetylated histones.

## Experimental Workflow for In Vitro Evaluation of GSK789



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